Introduction: A Trifecta of Chemical Functionality
Introduction: A Trifecta of Chemical Functionality
An In-depth Technical Guide to the Chemical Properties and Applications of N-Fmoc-6-fluoro-D-tryptophan
N-Fmoc-6-fluoro-D-tryptophan is a synthetic amino acid derivative of significant interest to researchers at the confluence of chemistry, biology, and pharmacology. Its structure is a deliberate combination of three key functional components: a D-tryptophan core, a strategic fluorine substitution at the 6-position of the indole ring, and a base-labile N-α-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This unique architecture makes it a powerful and versatile building block for the solid-phase synthesis of peptides with modified properties.
The incorporation of a D-amino acid confers resistance to enzymatic degradation, a critical attribute for therapeutic peptide development. The 6-fluoro modification subtly alters the electronic and steric properties of the tryptophan side chain, enabling the fine-tuning of molecular interactions, metabolic stability, and serving as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) studies.[1][2] Finally, the Fmoc group provides a robust and selectively cleavable handle essential for the stepwise assembly of peptide chains in modern synthesis protocols.[3] This guide offers an in-depth exploration of the core chemical properties, applications, and experimental considerations for N-Fmoc-6-fluoro-D-tryptophan.
Part 1: Core Chemical and Physical Properties
The foundational properties of N-Fmoc-6-fluoro-D-tryptophan are summarized below. These data are critical for calculating molar equivalents in synthesis, ensuring proper storage, and predicting solubility behavior.
Table 1: Physicochemical Properties of N-Fmoc-6-fluoro-D-tryptophan
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₁FN₂O₄ | [4] |
| Molecular Weight | 444.46 g/mol | [5] |
| CAS Number | 908847-01-8 (L-isomer reference) | [4][6] |
| Appearance | White to off-white solid/powder | [7] |
| Typical Purity | ≥95% | [6] |
| Storage Conditions | 2-8°C, sealed in dry, inert atmosphere |
Solubility Profile: While detailed quantitative solubility data is sparse, the solubility profile can be inferred from its structure and application. The large, nonpolar Fmoc group renders the molecule poorly soluble in aqueous solutions. However, it exhibits good solubility in polar aprotic organic solvents commonly used in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). The related unprotected compound, 6-fluoro-DL-tryptophan, shows limited solubility in methanol and slightly better solubility in dilute acetic acid.[8]
Chemical Structure:
The structure combines the indole moiety of tryptophan with the bulky fluorenylmethoxycarbonyl group, which is key to its function in synthesis.
Caption: Schematic of N-Fmoc-6-fluoro-D-tryptophan.
Part 2: The Strategic Role of Fluorine in Modulating Peptide Properties
The substitution of hydrogen with fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of bioactive molecules.[9] Fluorinated amino acids are pivotal in designing novel small molecules and peptide-based therapeutics.[1][10][11]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at the 6-position of the indole ring can protect the molecule from oxidative metabolism at that site, potentially increasing the biological half-life of the resulting peptide.
-
Modulation of Physicochemical Properties: Fluorine is highly electronegative yet minimally larger than hydrogen, allowing it to alter local electronic properties without significant steric perturbation.[2][12] This substitution can influence the pKa of nearby functional groups and modify the quadrupole moment of the indole ring, affecting non-covalent interactions. This can favorably modulate the efficacy and physicochemical properties of a lead compound by enhancing interactions with a biological target.[1][11]
-
Enhanced Binding Interactions: The fluorinated indole ring can participate in unique non-covalent interactions, such as CH/π interactions, which are crucial for molecular recognition and the stability of peptide secondary structures like the tryptophan zipper.[12] The precise positioning of the fluorine atom is critical, as different regioisomers can either improve or compromise the stability of such structures.[12]
-
A Sensitive ¹⁹F NMR Probe: With a nuclear spin of ½ and high gyromagnetic ratio, the ¹⁹F nucleus is a powerful probe for NMR spectroscopy.[13] The absence of background fluorine signals in biological systems allows for clean, high-resolution spectra.[2] Incorporating 6-fluoro-tryptophan provides a site-specific reporter to study protein conformation, dynamics, and ligand binding in a minimally perturbative manner.[2][14]
Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)
N-Fmoc-6-fluoro-D-tryptophan is designed explicitly for use in the Fmoc/tBu (tert-butyl) strategy of SPPS. This method relies on the base-lability of the N-terminal Fmoc group and the acid-lability of side-chain protecting groups.[15][16] The synthesis cycle involves the sequential deprotection of the N-terminus followed by the coupling of the next Fmoc-protected amino acid until the desired sequence is assembled.[15][17]
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Experimental Protocol: Manual Incorporation of N-Fmoc-6-fluoro-D-tryptophan
This protocol outlines the manual steps for coupling N-Fmoc-6-fluoro-D-tryptophan to a growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).[15][16]
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Fmoc-6-fluoro-D-tryptophan
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Manual synthesis vessel with a frit
Methodology (0.1 mmol scale):
-
Resin Preparation:
-
Ensure the peptide-resin from the previous cycle has been thoroughly washed with DMF (3 x 5 mL) to remove residual piperidine. The resin should be swelled in DMF.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve N-Fmoc-6-fluoro-D-tryptophan (4 equivalents, 0.4 mmol, ~178 mg) and HCTU (3.8 equivalents, 0.38 mmol, ~157 mg) in 2 mL of DMF.
-
Add DIPEA (8 equivalents, 0.8 mmol, ~139 µL) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the synthesis vessel containing the deprotected peptide-resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature. Note: The electronegativity of the fluorine substituent can sometimes mitigate reactivity, potentially requiring longer coupling times or double coupling for difficult sequences.[18]
-
-
Post-Coupling Wash:
-
After the coupling period, drain the reaction solution from the vessel.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove any unreacted reagents and byproducts.
-
-
Confirmation of Coupling (Optional):
-
A small sample of the resin can be taken for a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the successful coupling and consumption of all free primary amines.
-
-
Cycle Continuation:
Part 4: Spectroscopic Characterization
Characterization of N-Fmoc-6-fluoro-D-tryptophan and peptides containing this residue relies on standard analytical techniques. While specific experimental spectra are not widely published, the expected data can be predicted based on analogous compounds and fundamental principles.[19]
Table 2: Predicted Spectroscopic Data for N-Fmoc-6-fluoro-D-tryptophan
| Technique | Expected Observations |
| ¹H NMR | Indole Protons: Aromatic signals between ~7.0-7.8 ppm. The fluorine at C6 will cause splitting (J-coupling) of adjacent protons (H5 and H7). Fmoc Protons: Characteristic signals between ~7.3-7.9 ppm (aromatic) and ~4.2-4.4 ppm (CH and CH₂). Backbone Protons: α-CH around ~4.3 ppm and β-CH₂ protons around ~3.2 ppm.[19] |
| ¹³C NMR | Indole Carbons: Signals in the aromatic region (~110-140 ppm). The carbon directly attached to fluorine (C6) will show a large one-bond C-F coupling constant. Adjacent carbons will show smaller two- and three-bond couplings. Fmoc Carbons: Aromatic signals from ~120-145 ppm and carbonyl at ~156 ppm. Backbone Carbons: Acid carbonyl at ~173 ppm.[19] |
| ¹⁹F NMR | A single resonance whose chemical shift is highly sensitive to the local chemical environment, making it an excellent probe for conformational studies.[13] |
| MS (ESI+) | Expected [M+H]⁺: ~445.15. Fragmentation: ESI is a soft ionization technique, but in-source fragmentation can occur. Common losses include the Fmoc group or cleavage at the N-Cα bond of the tryptophan side chain.[20] |
Conclusion
N-Fmoc-6-fluoro-D-tryptophan is a highly specialized chemical tool engineered for advanced peptide research and drug development. It provides scientists with the ability to introduce three distinct and valuable features into a peptide sequence: proteolytic resistance via the D-stereocenter, modulated biological activity and metabolic stability from the 6-fluoro substituent, and a non-invasive spectroscopic probe for detailed biophysical analysis. A thorough understanding of its chemical properties, reactivity in SPPS, and spectroscopic behavior is paramount for its successful application in synthesizing next-generation peptide therapeutics and research probes.
References
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- Asakawa, D., et al. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 146, 2292-2300.
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